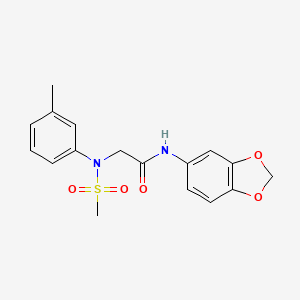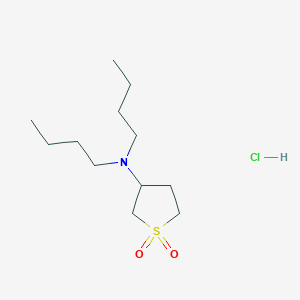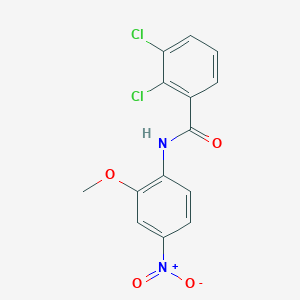![molecular formula C18H15F3N2O3 B3929835 3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3929835.png)
3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.
Mécanisme D'action
3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a prodrug that is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species (ROS) and the depletion of ATP. This, in turn, leads to the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models exhibits similar biochemical and physiological effects to human Parkinson's disease. These include the degeneration of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the depletion of dopamine in the striatum. This compound also induces oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It induces Parkinson's disease in animal models, which allows researchers to study the disease's pathogenesis and potential treatments. This compound-induced Parkinson's disease is also more rapid and consistent than other models, making it a useful tool for drug screening. However, this compound has some limitations. It is a toxic compound that requires careful handling, and its effects on the brain may not fully replicate human Parkinson's disease.
Orientations Futures
There are several future directions for 3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione research. One direction is to develop new this compound analogs that are less toxic and more selective for dopaminergic neurons. Another direction is to use this compound-induced Parkinson's disease models to study the role of inflammation and oxidative stress in the disease's pathogenesis. Additionally, this compound-induced Parkinson's disease models can be used to test potential disease-modifying treatments, such as neuroprotective agents and stem cell therapies.
Applications De Recherche Scientifique
3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been widely used in scientific research to study Parkinson's disease. This compound is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This degeneration is similar to what is observed in Parkinson's disease patients. Therefore, this compound has been used to induce Parkinson's disease in animal models to study the disease's pathogenesis and potential treatments.
Propriétés
IUPAC Name |
3-(4-methoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-14-7-5-12(6-8-14)22-15-10-16(24)23(17(15)25)13-4-2-3-11(9-13)18(19,20)21/h2-9,15,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTPSUPYNIDFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[4-(3-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B3929756.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3929761.png)
![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3929764.png)

![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)
![2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3929799.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3929804.png)
![N-bicyclo[2.2.1]hept-2-yl-3-methoxybenzamide](/img/structure/B3929809.png)




![4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929855.png)